![molecular formula C12H14N4OS B2465700 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172784-65-4](/img/structure/B2465700.png)
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
The compound “N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains a cyclopenta[d]thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom), and three carbon atoms . Attached to this ring is a pyrazole ring, which is a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The cyclopenta[d]thiazole and pyrazole rings are likely to contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the amide group (-CONH2) is typically reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of an amide group could influence the compound’s solubility and reactivity .Scientific Research Applications
- Researchers have synthesized arylidene derivatives of this compound and evaluated their antimicrobial potential. Notably, some derivatives displayed strong activity against methicillin-resistant Staphylococcus aureus (MRSA) . These findings suggest its potential as an antibacterial agent.
- Similar to its antimicrobial activity, the compound has been investigated for its antifungal effects. While specific studies on this compound are limited, related thiophene-containing molecules have shown antifungal properties . Further research could explore its efficacy against fungal pathogens.
- The compound’s derivatives have been studied for their inhibition of coagulation factors Xa and XIa. These factors play crucial roles in thrombosis, and inhibiting them is relevant for managing thrombotic disorders . Investigating its potential as an anticoagulant warrants further exploration.
- A novel liquid crystal core unit based on 5,6-dihydro-4H-cyclopenta[b]thiophene was designed and synthesized. Density functional theory calculations indicated that combining thiophene and cyclopentane improved the liquid crystal’s height-to-width ratio and linearity. This core structure could be useful in constructing liquid crystals with wide columnar phase spacing and high birefringence .
- Heterocycles containing nitrogen and sulfur, such as thiophenes, are valuable in drug discovery. While specific pharmacophores based on this compound are yet to be fully explored, its structural features make it a potential scaffold for novel drug candidates .
Antimicrobial Activity
Antifungal Properties
Thrombosis Treatment
Liquid Crystal Applications
Pharmacophore Development
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-2-16-7-6-9(15-16)11(17)14-12-13-8-4-3-5-10(8)18-12/h6-7H,2-5H2,1H3,(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBINUARKXHRMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=NC3=C(S2)CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide |
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